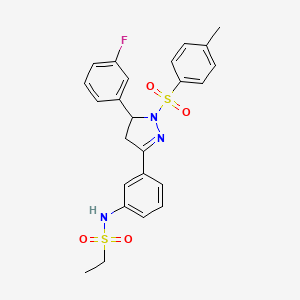

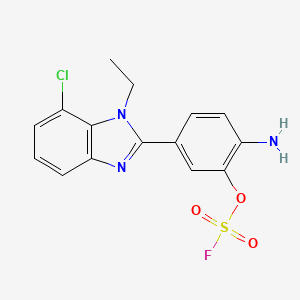

![molecular formula C19H12Cl2N2O2S B2429896 2-(2,4-dichlorophénoxy)-N-(naphto[2,1-d]thiazol-2-yl)acétamide CAS No. 391867-86-0](/img/structure/B2429896.png)

2-(2,4-dichlorophénoxy)-N-(naphto[2,1-d]thiazol-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring with variable substituents has been a focus of researchers . For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, which are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

- PBNI (2-Méthyl-Naphto[1,2-d]oxazol-5-ol): Les chercheurs ont exploré la synthèse de naphto[2,1-d]oxazoles en utilisant ce composé comme élément constitutif clé. PBNI, une molécule bioactive apparentée au naphthoxazole, a suscité un intérêt en raison de ses propriétés pharmacologiques potentielles .

- Dans l'industrie des matériaux photosensibles, le 2-(2,4-dichlorophénoxy)-N-(naphto[2,1-d]thiazol-2-yl)acétamide a été utilisé pour améliorer la sensibilité des films couleur et la perception des couleurs sous lumière rouge. Ses propriétés uniques en font un élément précieux pour améliorer la reproduction des couleurs et la sensibilité dans les applications photographiques .

- La synthèse de naphto[2,1-d]oxazoles à partir de naphtols et d'amines facilement disponibles en utilisant TEMPO (2,2,6,6-Tétraméthylpipéridine-1-oxyl) comme source d'oxygène a constitué une percée significative. Des études de résonance paramagnétique électronique (RPE) suggèrent que les adduits radicalaires de TEMPO avec les radicaux naphtalénone servent d'intermédiaires clés dans ce processus .

Molécules Bioactives et Développement de Médicaments

Matériaux Photosensibles et Amélioration de la Sensibilité à la Couleur

Chimie Synthétique et Intermédiaires Radicalaires

Mécanisme D'action

Target of Action

The primary targets of this compound are potassium channels , specifically KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the electrical potential across the cell membrane and regulating cellular processes such as signal transduction .

Mode of Action

The compound acts as a potassium channel activator . It binds to these channels and increases their activity, leading to enhanced potassium ion flow across the cell membrane . This results in hyperpolarization of the cell membrane, which can affect various cellular processes .

Biochemical Pathways

The activation of potassium channels by this compound leads to an increase in endothelium-derived hyperpolarizing factor (EDHF) responses . EDHF is involved in the regulation of vascular tone and blood pressure .

Pharmacokinetics

The compound has good pharmacokinetic properties . It is soluble in DMSO, which suggests it could be well-absorbed and distributed in the body . The compound is stable for up to 1 year when stored properly, and solutions in DMSO can be stored at -20°C for up to 2 months .

Result of Action

The activation of potassium channels and the subsequent increase in EDHF responses lead to a decrease in blood pressure . In cell studies, the compound has been shown to reduce cell viability and proliferation, trigger apoptosis, and increase the percentage of cells in the G0/G1 phase . It also activates caspase 3 and reduces Akt phosphorylation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light, temperature, and storage conditions . Its efficacy can be influenced by the concentration of the compound and the presence of other substances that may interact with it .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2S/c20-12-6-8-16(14(21)9-12)25-10-17(24)23-19-22-15-7-5-11-3-1-2-4-13(11)18(15)26-19/h1-9H,10H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRXVUMZTZBPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429816.png)

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)

![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)

![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)

![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)

![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)